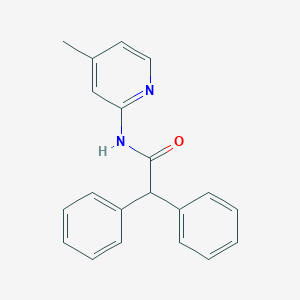![molecular formula C28H19NO3 B270318 [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)
[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of benzofuran derivatives and has shown promising results in various research studies.
Wirkmechanismus
The exact mechanism of action of [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone is not fully understood. However, research studies have suggested that it exerts its biological activities through the modulation of various signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways. It has also been reported to inhibit the activity of various enzymes, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of COX-2 and iNOS. It has also been shown to increase the activity of antioxidant enzymes, such as SOD and CAT, and reduce oxidative stress. In addition, it has been reported to induce apoptosis in cancer cells and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone is its broad range of biological activities, which makes it a promising candidate for the development of therapeutic agents. It is also relatively easy to synthesize and has been optimized for higher yields and purity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its synthetic method for higher yields and purity. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesemethoden
The synthesis of [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone involves the reaction of 5-methyl-2-(phenylmethoxy)benzoic acid with 3-(pyridin-3-yl)acrylic acid in the presence of a coupling agent and a base. The resulting intermediate is then cyclized to form the final product. This synthetic method has been reported in several research articles and has been optimized for higher yields and purity.
Wissenschaftliche Forschungsanwendungen
[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone has been extensively studied for its potential as a therapeutic agent. Research studies have shown that this compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. It has been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone |
|---|---|
Molekularformel |
C28H19NO3 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C28H19NO3/c1-17-11-12-24-22(13-17)25(28(32-24)27(30)18-7-3-2-4-8-18)19-14-20-16-31-23-10-6-5-9-21(23)26(20)29-15-19/h2-15H,16H2,1H3 |
InChI-Schlüssel |
KNXUGNKMCBFFLM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC4=C(C5=CC=CC=C5OC4)N=C3)C(=O)C6=CC=CC=C6 |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC4=C(C5=CC=CC=C5OC4)N=C3)C(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)



![1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B270255.png)
![1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B270256.png)

![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)

